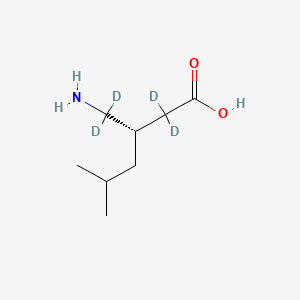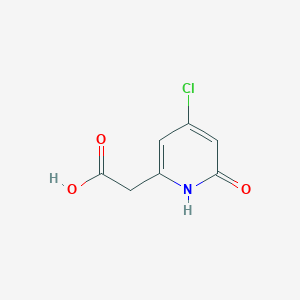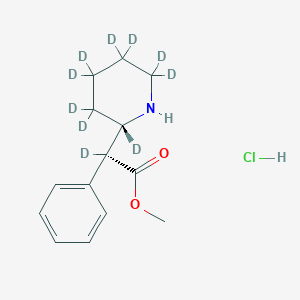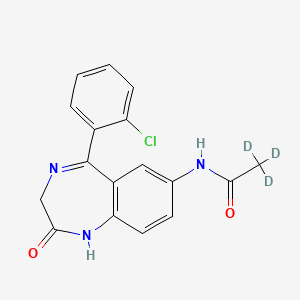
7-Acetamido-d3 Clonazepam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetamido-d3 Clonazepam: is a deuterated derivative of clonazepam, a well-known benzodiazepineIt is primarily used in research settings, particularly in studies involving drug metabolism and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamido-d3 Clonazepam involves the reduction of clonazepam to 7-amino-clonazepam, followed by acetylation to form 7-acetamido-clonazepam. The reduction step typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Acetamido-d3 Clonazepam undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its hydroxylated derivatives.
Reduction: The compound can be reduced back to 7-amino-clonazepam.
Substitution: Various nucleophiles can substitute the acetamido group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 3-hydroxy-7-acetamido-clonazepam.
Reduction: 7-amino-clonazepam.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Acetamido-d3 Clonazepam is used as a reference standard in analytical chemistry for the quantification of clonazepam and its metabolites in biological samples .
Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of clonazepam. The deuterated form helps in distinguishing the compound from endogenous substances in mass spectrometry .
Medicine: The compound is used in preclinical studies to understand the metabolism and potential drug interactions of clonazepam. It helps in optimizing dosing regimens and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development of new benzodiazepine derivatives with improved pharmacokinetic profiles .
Mécanisme D'action
7-Acetamido-d3 Clonazepam, like clonazepam, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is responsible for its anxiolytic, anticonvulsant, and sedative effects .
Comparaison Avec Des Composés Similaires
Clonazepam: The parent compound, used primarily for its anticonvulsant and anxiolytic properties.
7-Amino-clonazepam: A metabolite of clonazepam, formed by the reduction of the nitro group.
3-Hydroxy-clonazepam: Another metabolite formed by hydroxylation.
Uniqueness: 7-Acetamido-d3 Clonazepam is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracking the compound in biological systems without interference from endogenous substances .
Propriétés
Formule moléculaire |
C17H14ClN3O2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)/i1D3 |
Clé InChI |
CSSPKOOFFDJUJC-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


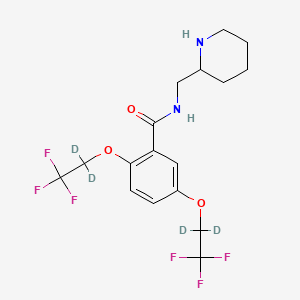
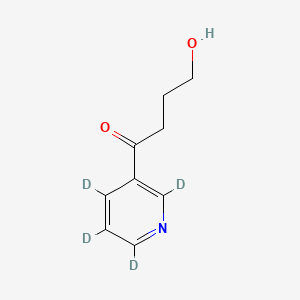
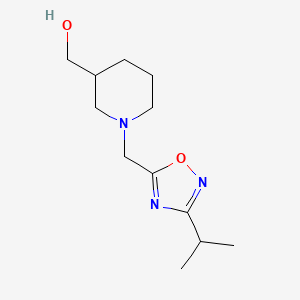
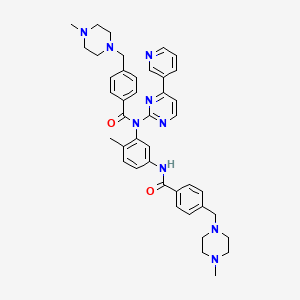

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

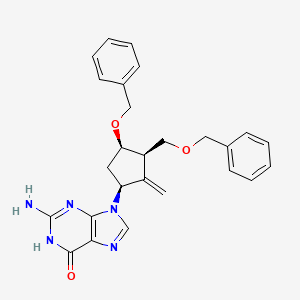
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
